![molecular formula C8H18O2 B2382144 (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol CAS No. 2248182-93-4](/img/structure/B2382144.png)
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol
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Overview
Description
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol, also known as PMBO, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. PMBO is a colorless liquid that is soluble in water and organic solvents. It is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.
Mechanism of Action
The mechanism of action of (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol is not well understood. However, studies have shown that (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol has antioxidant properties and can scavenge free radicals. (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Biochemical and Physiological Effects:
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol can inhibit the growth of cancer cells and induce apoptosis. (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol has also been shown to have antioxidant properties and can scavenge free radicals. In animal studies, (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol is also soluble in water and organic solvents, making it suitable for various experimental conditions. However, (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol has limitations, including its cost and limited availability.
Future Directions
For (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol research include the development of new synthetic methods, investigation of the mechanism of action, and determination of potential therapeutic applications.
Synthesis Methods
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol can be synthesized via several methods, including the reduction of 4-methoxy-2,3,3-trimethylbutanone with sodium borohydride or lithium aluminum hydride. The reduction of 4-methoxy-2,3,3-trimethylbutanone with sodium borohydride in methanol yields (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol with a yield of 89%. Another method involves the reduction of 4-methoxy-2,3,3-trimethylbutanone with lithium aluminum hydride in diethyl ether, yielding (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol with a yield of 87%.
Scientific Research Applications
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol has potential applications in various fields, including pharmaceuticals, agrochemicals, and fragrances. In the pharmaceutical industry, (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol is used as an intermediate in the synthesis of various drugs, including anticonvulsants, anti-inflammatory agents, and antihistamines. (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In the fragrance industry, (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol is used as a fragrance ingredient in various perfumes and colognes.
properties
IUPAC Name |
(2R)-4-methoxy-2,3,3-trimethylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)8(2,3)6-10-4/h7,9H,5-6H2,1-4H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMWDALDSHCCEE-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)(C)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol |
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